5-Chloro-1-(2,5-dimethoxyphenyl)sulfonylbenzotriazole
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Overview
Description
5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a sulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure.
5-Chloro-1-phenyl-1H-benzo[d][1,2,3]triazole: A similar compound with a phenyl group instead of a dimethoxyphenyl group.
5-Chloro-1-(4-methoxyphenyl)-1H-benzo[d][1,2,3]triazole: A compound with a single methoxy group on the phenyl ring.
Uniqueness
5-Chloro-1-((2,5-dimethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C14H12ClN3O4S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-1-(2,5-dimethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O4S/c1-21-10-4-6-13(22-2)14(8-10)23(19,20)18-12-5-3-9(15)7-11(12)16-17-18/h3-8H,1-2H3 |
InChI Key |
HXNGWDJTGXLNRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
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